![molecular formula C8H8N4O2 B3096233 1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester CAS No. 127478-32-4](/img/structure/B3096233.png)
1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester
Overview
Description
1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazolopyridazine core . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester involves its interaction with specific molecular targets in biological systems. It can act as an inhibitor of enzymes by binding to their active sites and blocking their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces . The pathways affected by this compound can vary depending on the specific biological target, but they often involve key regulatory processes in cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring but differ in the position of the nitrogen atoms and the overall structure.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring system but with different heteroatoms and functional groups.
1,2,3-Triazolo[4,5-b]pyridazines: These compounds have a different arrangement of nitrogen atoms in the triazole ring.
Uniqueness
1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester is unique due to its specific arrangement of nitrogen atoms in the triazole ring and its carboxylic acid ethyl ester functional group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl [1,2,4]triazolo[4,3-b]pyridazine-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-8(13)6-3-7-11-9-5-12(7)10-4-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLSTFKTWZJAPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NN=CN2N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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